molecular formula C9H9BrFNO B8166913 5-Bromo-2-fluoro-N,4-dimethylbenzamide

5-Bromo-2-fluoro-N,4-dimethylbenzamide

Cat. No.: B8166913
M. Wt: 246.08 g/mol
InChI Key: DWLARQRXCDJINY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N,4-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrFNO It is characterized by the presence of bromine, fluorine, and dimethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N,4-dimethylbenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . This process can be further modified to introduce the dimethyl groups at the appropriate positions on the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N,4-dimethylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluoro-N,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N,4-dimethylbenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can form halogen bonds with biological targets, influencing their activity. The dimethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-N,4-dimethylbenzamide is unique due to the specific positioning of the bromine, fluorine, and dimethyl groups on the benzamide ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-fluoro-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-5-3-8(11)6(4-7(5)10)9(13)12-2/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLARQRXCDJINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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